A Technical Guide to (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
A Technical Guide to (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
Abstract
(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride is a chiral primary amine featuring a tetrahydropyran (oxane) ring, a structural motif of increasing importance in medicinal chemistry. Its specific stereochemistry and the physicochemical benefits conferred by the oxane moiety make it a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications, intended for researchers and professionals in the field of drug development.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of its effective application in synthesis and biological screening.
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IUPAC Name: (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride
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Synonyms: (R)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
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CAS Number: 1269756-03-7[1]
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Molecular Formula: C₇H₁₆ClNO
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Molecular Weight: 165.66 g/mol
The hydrochloride salt form is typically a white to off-white solid. This salt form is deliberately chosen to enhance stability and improve solubility in polar protic solvents, which is advantageous for both reaction setup and for the preparation of aqueous stock solutions for biological assays. The tetrahydropyran ring is not merely a passive scaffold; it often improves pharmacokinetic properties by acting as a polar, non-basic, and metabolically robust surrogate for less desirable functionalities.[2]
Table 1: Physicochemical Data Summary
| Property | Value/Description | Rationale & Significance |
| Appearance | White to off-white crystalline solid | Indicates a high degree of purity. |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | The hydrochloride salt enhances aqueous solubility. |
| pKa (amine) | ~9.5 - 10.5 (Estimated) | The basicity of the primary amine is critical for its nucleophilicity in reactions and for its interaction with biological targets. The oxane ring has a modest electronic-withdrawing effect. |
| Stereochemistry | (R)-configuration at C1 | The specific enantiomer is crucial for selective interaction with chiral biological targets like enzymes and receptors. |
Stereoselective Synthesis & Protocol Validation
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development.[3] The primary challenge in synthesizing (1R)-1-(oxan-4-yl)ethan-1-amine lies in the efficient and highly selective creation of the chiral center. A common and effective strategy is the asymmetric reduction of a prochiral precursor, such as an oxime derived from oxan-4-one.
Synthetic Rationale and Workflow
The causality behind this synthetic approach is straightforward: it is often more efficient to introduce chirality in a single, high-yielding step than to resolve a racemic mixture. The workflow begins with a readily available starting material, oxan-4-one, and proceeds through a prochiral intermediate that is then asymmetrically reduced.
Caption: High-level workflow for the stereoselective synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process controls (TLC, NMR) to ensure each step proceeds to completion with high fidelity before moving to the next.
Step 1: Oxime Formation (Prochiral Intermediate Synthesis)
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Setup: To a round-bottom flask equipped with a reflux condenser, add oxan-4-one (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in ethanol (EtOH).
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Reaction: Heat the mixture to reflux (~78 °C) and stir for 2-4 hours.
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Causality: The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for condensation with the ketone. Refluxing in ethanol provides sufficient thermal energy to drive the reaction to completion.
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Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the oxan-4-one spot is completely consumed.
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Workup: Cool the reaction to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime, which is often used directly in the next step.
Step 2: Asymmetric Reductive Amination This step is the critical chirality-inducing transformation. Asymmetric transfer hydrogenation is a powerful method for this.[4]
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Catalyst Preparation: In an inert atmosphere (N₂ or Ar), prepare the chiral catalyst solution, for example, a pre-formed iridium or ruthenium complex with a chiral ligand.
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Reduction: Dissolve the crude oxan-4-one oxime (1.0 eq) in a suitable solvent (e.g., isopropanol, which can also serve as the hydride source). Add the chiral catalyst (0.1-1 mol%).
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Reaction: Heat the reaction to the optimal temperature for the chosen catalyst (e.g., 40-80 °C) and stir for 12-24 hours.
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Causality: The chiral transition-metal catalyst coordinates to the C=N double bond of the oxime, creating a diastereomeric intermediate. The hydride is then delivered to one face of the double bond preferentially, dictated by the steric and electronic environment of the chiral ligand, leading to a high enantiomeric excess of the desired (R)-amine.[4]
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Validation: Monitor by TLC or a crude ¹H NMR to confirm the disappearance of the oxime and the appearance of the amine product.
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Workup: Cool the reaction, filter off the catalyst if heterogeneous, and concentrate the solvent. The crude amine is then purified by column chromatography or distillation.
Step 3: Hydrochloride Salt Formation
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Procedure: Dissolve the purified (1R)-1-(oxan-4-yl)ethan-1-amine free base in a minimal amount of a suitable solvent like diethyl ether or 2-propanol.
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Precipitation: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Causality: The basic amine nitrogen is protonated by the strong acid (HCl), forming the ammonium salt. This salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate, which is an effective final purification step.
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Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
Analytical Characterization and Quality Control
Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final compound. Chiral amines, in particular, require a multi-technique approach.[5][6]
Characterization Workflow
Caption: A standard analytical workflow for quality control of the chiral amine hydrochloride.
Expected Analytical Data
The data presented in the table below represents typical expected results for a high-purity batch.
Table 2: Summary of Expected Analytical Results
| Technique | Specification | Purpose |
| ¹H NMR | Spectrum consistent with the proposed structure. Correct integrations for all proton signals. | Structural confirmation and identification of any residual solvent or organic impurities. |
| ¹³C NMR | 7 distinct carbon signals corresponding to the structure. | Confirms the carbon skeleton and absence of isomeric impurities. |
| Mass Spec (ESI+) | [M+H]⁺ for the free base at m/z ≈ 144.14 | Confirms the molecular weight of the parent amine. |
| Chiral HPLC | ≥99% enantiomeric excess (%ee) | This is the most critical test to prove the stereochemical purity of the (R)-enantiomer.[7] |
| Elemental Analysis | C, H, N, Cl values within ±0.4% of theoretical values | Confirms the overall elemental composition and purity of the hydrochloride salt. |
Applications in Drug Discovery and Medicinal Chemistry
Chiral amines are ubiquitous structural motifs in pharmaceuticals, with 40-45% of small molecule drugs containing such a fragment.[3] The title compound is particularly valuable due to the inclusion of the tetrahydropyran (oxane) ring. This moiety is increasingly used by medicinal chemists as a "magic methyl" equivalent or a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[2]
Key Advantages of the Oxane Moiety:
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Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, often improving aqueous solubility compared to a carbocyclic analogue.[8]
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Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than many other functional groups.
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Reduced Lipophilicity: The polarity of the oxane ring can help modulate the overall lipophilicity (LogP/LogD) of a drug candidate, which is crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
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Vectorial Exit: The defined three-dimensional shape of the ring can provide a specific vector for substituents, allowing for precise probing of binding pockets in target proteins like kinases or enzymes.[8]
This building block is therefore highly sought after for incorporation into lead compounds in therapeutic areas such as oncology, neuroscience, and infectious diseases.
Safety, Handling, and Storage Protocols
As with all amine hydrochlorides, proper safety procedures are mandatory.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[9]
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of fine dust. Avoid contact with skin and eyes. Amine hydrochlorides can be corrosive and irritating.[9][10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong bases (which would liberate the free amine) and strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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References
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